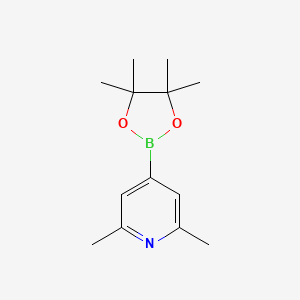

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound (CAS: 325142-95-8) is a pyridine derivative featuring a dioxaborolane group at the 4-position and methyl substituents at the 2- and 6-positions. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the methyl groups impart steric and electronic effects that influence reactivity and stability . It is widely used in pharmaceutical and materials science research, particularly as a precursor for hydrogenation reactions to generate saturated heterocycles like piperidines .

Properties

IUPAC Name |

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNDKPYVNTVDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475680 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-95-8 | |

| Record name | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

Boronic acid derivatives are often involved in various chemical reactions such as borylation and hydroboration.

Pharmacokinetics

The compound’s water insolubility suggests that its bioavailability might be limited.

Action Environment

The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. This compound is known to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming stable complexes that inhibit their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane group forms reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and changes in metabolic flux. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical effects .

Biological Activity

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings on its biological properties, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C14H22BNO2

- Molar Mass : 247.14 g/mol

- CAS Number : 1004761-68-5

- Storage Conditions : 2-8°C, protected from light

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been investigated for its potential applications in drug discovery and therapeutic development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyridine derivatives. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 8 μg/mL against resistant strains .

Anticancer Properties

Research indicates that pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, modifications to the structure of pyridine compounds have led to the development of potent CDK inhibitors that can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of a series of pyridine derivatives against Mycobacterium abscessus. The results showed that some compounds exhibited MIC values as low as 0.5 μg/mL against drug-resistant strains . This suggests that structural modifications in the pyridine ring can enhance antimicrobial potency.

- CDK Inhibition : Another research effort focused on the design of dual inhibitors targeting CDK4/6. The study demonstrated that certain derivatives could effectively degrade CDK proteins in cancer cells, leading to reduced cell proliferation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:

- Oral Bioavailability : Some derivatives demonstrated promising oral bioavailability (F) values around 40% following administration in animal models.

- Toxicity Assessment : In vivo studies indicated acceptable toxicity profiles at high doses (up to 800 mg/kg), with no significant acute toxicity observed in test subjects .

Research Findings Summary Table

| Property | Value/Findings |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molar Mass | 247.14 g/mol |

| Antimicrobial MIC | 0.5 - 8 μg/mL against resistant strains |

| CDK Inhibition | Effective degradation of CDK proteins |

| Oral Bioavailability | ~40% |

| Toxicity | Acceptable at doses up to 800 mg/kg |

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial intermediate in organic synthesis. It facilitates the formation of complex molecules through various coupling reactions such as Suzuki coupling and other cross-coupling methods. Its boron-containing structure enhances reactivity and selectivity in these processes .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of aryl-zinc intermediates | |

| Stille Coupling | Formation of aryl-stannanes |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound plays a vital role in the design and synthesis of pharmaceuticals. Its ability to form stable complexes enhances the biological activity and specificity of drug candidates. It has been particularly noted for its potential in developing targeted therapies due to its structural properties .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity by targeting specific cellular pathways. For instance, studies have shown that modifications to the boron moiety can significantly enhance the efficacy of compounds against various cancer cell lines .

Material Science

Advanced Materials

The compound is utilized in the formulation of advanced materials such as polymers and coatings that require specific thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and thermal stability .

Table 2: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Polymer Additive | Enhances mechanical properties | |

| Coatings | Provides thermal stability |

Catalysis

Ligand in Catalytic Processes

In catalysis, this compound acts as a ligand in various catalytic systems. Its presence can improve reaction efficiencies and selectivities in transformations such as C-H activation and cross-coupling reactions .

Case Study: Iridium-Catalyzed Reactions

Studies have shown that when used with iridium catalysts, this compound enhances the rate of C-H borylation reactions significantly. This application is critical for synthesizing complex organic molecules efficiently .

Analytical Chemistry

Development of Sensors

This compound is also employed in the development of sensors and probes for detecting specific analytes. Its unique chemical properties allow for enhanced sensitivity and accuracy in measurements .

Table 3: Sensor Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Lacks methyl groups at the 2- and 6-positions.

- Reactivity : Higher electron density at the pyridine ring due to the absence of electron-donating methyl groups, enhancing its electrophilicity in cross-coupling reactions. However, reduced steric hindrance may lead to byproduct formation in crowded reaction environments .

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Chlorine substituents at 2- and 6-positions instead of methyl groups.

- However, it may improve stability under acidic conditions .

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Functional Group Modifications

2-Methoxy-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Methoxy and nitro groups at 2- and 5-positions.

- Reactivity : The nitro group acts as a strong electron-withdrawing group, directing cross-coupling to specific positions. Methoxy groups enhance solubility in polar solvents .

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Complex Heterocyclic Derivatives

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)pyrrolidin-2-one

- Structure: Pyrrolidinone fused to the pyridine ring.

- Applications : The lactam moiety introduces hydrogen-bonding capability, making it valuable in drug discovery for target protein interactions .

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Cyclopropyl and methyl substituents.

- Applications : The cyclopropyl group enhances rigidity and metabolic stability, advantageous in medicinal chemistry .

Key Data Table: Structural and Reactivity Comparison

Preparation Methods

General Methodology

The most established method for synthesizing 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the direct borylation of 2,6-dimethylpyridine using bis(pinacolato)diboron (B2pin2) as the boron source. This reaction is catalyzed by an iridium complex, typically bis(1,5-cyclooctadiene)dimethoxydiiridium(I), in the presence of a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

- Reaction conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 70–80 °C

- Reaction time: 16–48 hours

- Atmosphere: Nitrogen (inert)

- Catalyst loading: 0.25–1 mol% iridium complex, 0.9–1 mol% ligand

- Stoichiometry: 1 equivalent of substrate, 1–1.1 equivalents of B2pin2

Reaction Procedure

The substrate (2,6-dimethylpyridine) and reagents are combined in a nitrogen-filled glove box or under Schlenk conditions to exclude moisture and oxygen. The mixture is stirred at elevated temperature for the specified time. After completion, the reaction mixture is concentrated and purified by silica gel chromatography to isolate the desired boronate ester.

Representative Example

| Component | Amount | Role |

|---|---|---|

| 2,6-Dimethylpyridine | 10 mmol (1 equiv.) | Substrate |

| Bis(pinacolato)diboron (B2pin2) | 10 mmol (1 equiv.) | Boron source |

| [Ir(OMe)(cod)]2 | 0.02 mmol (0.25 mol%) | Catalyst |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 0.05 mmol (0.5 mol%) | Ligand |

| THF | 6 mL | Solvent |

| Temperature | 70 °C | Reaction temperature |

| Time | 24 hours | Reaction duration |

Yield: Approximately 86% isolated yield of this compound.

Characterization Data

- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): δ 7.62 (s, 1H), 7.43 (s, 1H), 2.52 (s, 3H), 1.33 (s, 12H)

- [^13C NMR (126 MHz, CDCl3)](pplx://action/followup): δ 159.6, 141.6, 130.1, 127.2, 84.9, 25.0, 24.1

- [^11B NMR (160 MHz, CDCl3)](pplx://action/followup): δ 30.3

- Melting point: 101–102 °C

Alternative Preparation Routes

Halogenated Pyridine Precursors

An alternative approach involves the borylation of halogenated pyridine derivatives (e.g., 2,6-dibromo-4-pyridine) under similar iridium-catalyzed conditions. This method allows for regioselective introduction of the boronate ester group at the 4-position.

-

- Higher regioselectivity

- Potential for functional group tolerance

-

- Requires pre-functionalized halogenated substrates

- Additional synthetic steps to prepare halogenated pyridines

Hydrogenation and Subsequent Functionalization

Recent studies have explored hydrogenation of pyridine derivatives followed by borylation to access saturated heterocycles bearing boronate esters. However, this method is less common for the direct preparation of the title compound and is more relevant for related saturated analogs.

Reaction Mechanism Insights

The iridium-catalyzed C-H borylation proceeds via:

- Oxidative addition of the iridium catalyst to the B-B bond of bis(pinacolato)diboron

- C-H activation of the pyridine ring at the 4-position, facilitated by the directing effect of the 2,6-dimethyl substituents

- Reductive elimination to form the C-B bond and regenerate the active catalyst

This catalytic cycle is highly efficient and selective, enabling mild reaction conditions and good yields.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Substrate Type | Yield (%) | Notes |

|---|---|---|---|---|

| Iridium-catalyzed C-H borylation | [Ir(OMe)(cod)]2, dtbpy, B2pin2, THF, 70 °C, 24 h | 2,6-Dimethylpyridine | 86 | Most common, direct borylation |

| Halogenated pyridine borylation | Same catalyst system, halogenated pyridine | 2,6-Dibromo-4-pyridine | Variable | Requires halogenated precursors |

| Hydrogenation + borylation | Rhodium catalyst, H2, acidic conditions | Pyridine derivatives | N/A | For saturated analogs, less common |

Research Findings and Practical Considerations

- The iridium-catalyzed method is well-documented in peer-reviewed literature, including a 2014 study by Sadler et al. that reported crystal structures and reaction optimization.

- The reaction tolerates various functional groups and provides high regioselectivity for the 4-position on the pyridine ring.

- Purification is typically achieved by silica gel chromatography, yielding a white solid with high purity (>95%).

- Storage under inert atmosphere and low temperature (-20 °C) is recommended to maintain compound stability.

- The compound is widely used as a building block in organic synthesis, medicinal chemistry, and catalysis, underscoring the importance of efficient preparation methods.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 4-bromo-2,6-dimethylpyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Key intermediates and reaction progress should be monitored via TLC or NMR .

Q. How can the purity of this boronate ester be assessed after synthesis?

Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective for purification. Final purity can be confirmed via HPLC (>95% purity) or / NMR to verify the absence of unreacted starting materials or deboronation byproducts .

Q. What safety precautions are critical when handling this compound?

Follow general boronic acid/ester safety protocols: avoid ignition sources (P210), use PPE (gloves, goggles), and ensure proper ventilation. Refer to hazard codes P201 and P202 for pre-handling guidelines and P101 for emergency measures .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for low-yield scenarios?

Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)), ligand-to-metal ratios, and solvent polarity (toluene vs. THF) significantly impact yields. Pre-activation of the boronate ester with Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency. Reaction monitoring via -NMR (if fluorinated aryl partners are used) is recommended .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX or OLEX2 is ideal. For twinned or low-resolution crystals, SHELXD (for structure solution) and SHELXL (for refinement) provide robust tools. High-resolution data (<1.0 Å) reduces thermal motion artifacts in the boronate moiety .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-donating methyl groups at the 2- and 6-positions increase the electron density of the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity with aryl halide partners .

Q. What strategies mitigate deboronation during prolonged storage or under acidic conditions?

Store the compound under argon at -20°C. Stabilize via coordination with Lewis bases (e.g., THF) or use sterically hindered analogs (e.g., 3-fluoro-substituted derivatives) to reduce hydrolysis susceptibility. Monitor boronate integrity via NMR .

Q. How can this compound be integrated into materials science applications, such as OLEDs?

As a boronate building block, it facilitates the synthesis of conjugated polymers or small-molecule emitters via cross-coupling. For example, coupling with diarylamine precursors generates hole-transporting layers with tunable HOMO/LUMO levels .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.